
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol is a complex organic molecule that features a variety of functional groups, including a chloro-substituted aromatic ring, a piperidine ring, and a cyclopropylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol typically involves multi-step organic synthesis. Key steps may include:
Formation of the chloro-substituted aromatic ring: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the piperidine ring: This step may involve nucleophilic substitution or reductive amination reactions.
Cyclopropylmethanol moiety attachment: This can be done through cyclopropanation reactions followed by functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alcohol group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the aromatic nitro groups or other reducible functionalities.
Substitution: The chloro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while nucleophilic substitution on the aromatic ring would replace the chlorine atom with the nucleophile.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its interactions with various biological targets, such as enzymes or receptors. Its structural features suggest potential activity in modulating biological pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its structural complexity and functional groups may confer activity against specific diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol: shares structural similarities with other compounds featuring chloro-substituted aromatic rings, piperidine rings, and cyclopropyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C29H36ClN5O2 |
|---|---|
Poids moléculaire |
522.1 g/mol |
Nom IUPAC |
[1-[2-[[5-chloro-2-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyanilino)pyrimidin-4-yl]amino]phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C29H36ClN5O2/c1-18(2)37-26-15-21(20-8-12-31-13-9-20)19(3)14-25(26)34-28-32-16-23(30)27(35-28)33-24-7-5-4-6-22(24)29(17-36)10-11-29/h4-7,14-16,18,20,31,36H,8-13,17H2,1-3H3,(H2,32,33,34,35) |
Clé InChI |
DPASJPZYQHQNLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4C5(CC5)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
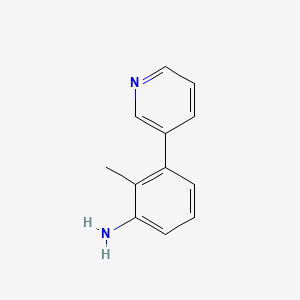
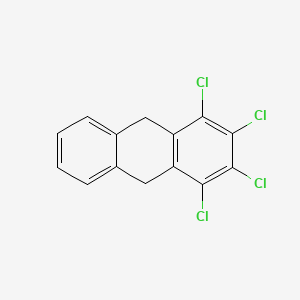
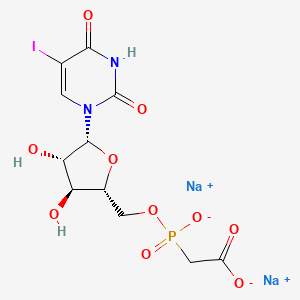
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)
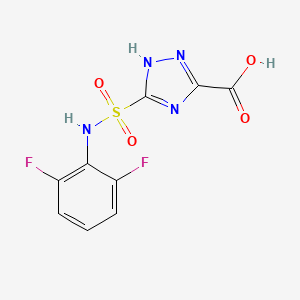

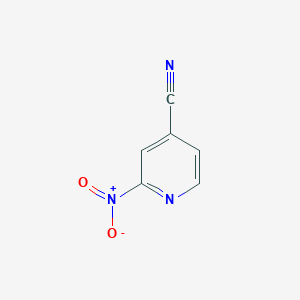
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)

